hA3AR agonist 1

GPCR pharmacology A3 adenosine receptor radioligand binding

Procure hA3AR agonist 1, a critical tool for GPCR structural biology and medicinal chemistry. Researchers often face a lack of structurally orthogonal probes to validate A3 adenosine receptor (hA3AR) phenotypes, as ribose-based agonists dominate. This 4′-truncated nucleoside solves that problem, offering a distinct chemotype that shifts functional behavior at the agonism/antagonism boundary. - High hA3AR affinity (Ki = 2.40 nM) with a defined binding mode (Thr94^3.36, His272^7.43). - Ideal for SAR studies exploring N6, C2, and 4′ modifications on a non-ribose scaffold. - Enables dissection of scaffold-dependent signaling bias in cAMP and β-arrestin assays.

Molecular Formula C10H14N6OS
Molecular Weight 266.33 g/mol
Cat. No. B10823793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehA3AR agonist 1
Molecular FormulaC10H14N6OS
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(CS3)N)O
InChIInChI=1S/C10H14N6OS/c1-12-8-6-9(14-3-13-8)16(4-15-6)10-7(17)5(11)2-18-10/h3-5,7,10,17H,2,11H2,1H3,(H,12,13,14)/t5-,7-,10-/m1/s1
InChIKeyMEYWNRDHEXYZIX-VISXPRAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hA3AR Agonist 1: Potent A3AR Agonist


hA3AR agonist 1, also designated as compound 6c, is a potent human A3 adenosine receptor (hA3AR) agonist with a binding affinity (Ki) of 2.40 nM [1]. It is a truncated nucleoside derivative characterized by a 3′-amino substitution on a thiosugar scaffold, which distinguishes it structurally from other A3AR agonists and enables unique receptor interactions [1]. This compound is particularly valuable for studies exploring the molecular determinants of agonism versus antagonism at the hA3AR, as subtle chemical modifications can shift its functional profile [1].

Target hA3 adenosine receptor (GPCR) signaling studies
Scaffold 4′-truncated nucleoside, tetrahydrothiophene ring
Context Inflammation, cancer, and neuroprotection model research

Why hA3AR Agonist 1 Is Unique


The hA3AR subtype is characterized by a complex pharmacology where subtle structural changes can profoundly impact functional selectivity, signaling bias, and species-dependent activity [1]. Unlike many clinical-stage A3AR agonists (e.g., namodenoson, piclidenoson) that have been optimized for oral bioavailability and in vivo stability, hA3AR agonist 1 (compound 6c) is a truncated nucleoside derivative with a distinct 3′-amino substitution that enables a unique hydrogen-bonding network with Thr94³.³⁶ and His272⁷.⁴³ within the receptor [1]. This interaction profile is critical for its agonistic effect and is not recapitulated by adenosine-based agonists or adenine-based antagonists [1]. Substituting this compound with other A3AR agonists would alter the molecular pharmacology of the study, potentially confounding results related to receptor activation mechanisms, signaling pathways, and structure-activity relationships.

Scaffold Ribose-based agonists (e.g., piclidenoson) may differ in binding mode and functional bias, limiting direct replacement.
Affinity Affinity tier differs from ultra-high-affinity agonists; dose-response profiles may not transfer across studies.
Selectivity hA3AR selectivity not fully characterized; off-target receptor effects may confound A3AR-specific readouts.

hA3AR Agonist 1 vs. Comparator Agonists


Binding Affinity at hA3AR

In a direct head-to-head comparison using radioligand binding assays, hA3AR agonist 1 (compound 6c) exhibited a significantly higher binding affinity for the human A3 adenosine receptor (hA3AR) than the reference compound 5. Compound 6c achieved a Ki of 2.40 ± 0.20 nM, whereas compound 5, which differs by a 3′-OH group instead of a 3′-NH2 group, showed a Ki of 4.16 ± 0.50 nM [1]. This represents an approximately 1.7-fold improvement in binding affinity.

Binding Affinity
Cross-study comparable
Ki 2.40 nM vs. 0.33–25.8 nM
Differentiated affinity tier for SAR investigations
Comparator range: namodenoson (0.33 nM) to A3AR agonist 1 (25.8 nM)
GPCR pharmacology A3 adenosine receptor radioligand binding

Selectivity Over A1 and A2A Receptors

Compound 6c displays high selectivity for the hA3AR subtype compared to hA1 and hA2A receptors. The binding affinity at hA3AR (Ki = 2.40 nM) is substantially greater than at hA1AR (Ki = 2490 nM) and hA2AAR (data not reported but inferred to be similarly low affinity), resulting in approximately 1000-fold selectivity over hA1AR [1]. This level of selectivity is critical for minimizing off-target effects in functional assays.

Selectivity Profile
Class-level
Not explicitly quantified
Requires experimental selectivity verification
Class-level inference; well-characterized comparators exist (e.g., namodenoson ~2500-fold A1)
GPCR selectivity adenosine receptor subtypes off-target activity

Agonist/Antagonist Conformational Switch

In a functional cAMP inhibition assay, hA3AR agonist 1 (compound 6c) exhibited an EC50 of 11.3 ± 1.3 nM and a maximal efficacy of 83.9 ± 3.2% relative to the full agonist Cl-IB-MECA (100%) [1]. This indicates that compound 6c is a potent, partial agonist at the hA3AR, which can be advantageous for applications where full receptor activation is undesirable or where biased signaling is being investigated.

Functional Switch
Head-to-head
Full agonist (3′-NH₂)
Antagonist (3′-OH)
Enables GPCR conformational switching studies
H-bond network: Thr94^3.36, His272^7.43
cAMP assay functional activity EC50

Truncated Nucleoside vs. Ribose Scaffolds

hA3AR agonist 1 (compound 6c) features a unique truncated nucleoside scaffold with a 3′-amino-2′,3′-dideoxy-4′-thiofuranosyl moiety, distinguishing it from clinical-stage A3AR agonists like namodenoson (a 2-chloro-N⁶-(3-iodobenzyl)adenosine derivative) and piclidenoson (an N⁶-(3-iodobenzyl)adenosine derivative) [1]. This structural divergence is not merely chemical nomenclature; it directly impacts receptor binding mode, signaling bias, and the potential for allosteric modulation. Notably, the absence of a 4′-hydroxymethyl group places compound 6c at the agonist-antagonist boundary, a feature not shared by most clinical candidates [1].

Scaffold
Class-level
4′-truncated nucleoside
Tetrahydrothiophene ring
Distinct chemotype for medicinal chemistry exploration
No 5′-hydroxymethyl; sulfur heterocycle replaces ribose
chemical structure nucleoside derivative thiosugar

Cross-Study Comparison of Binding Affinity with Clinical A3AR Agonists

When compared to other A3AR agonists used in research and clinical development, hA3AR agonist 1 (compound 6c) occupies a distinct position in the affinity landscape. It has a Ki of 2.40 nM [1]. Namodenoson, a clinical-stage agonist, shows a higher affinity with a Ki of 0.33 nM . Piclidenoson, another clinical candidate, has a Ki of 1.7 nM . Compound 6c's affinity, while slightly lower than these optimized clinical leads, is still within the low nanomolar range and is accompanied by a unique structural and functional profile not seen in these compounds.

binding affinity Ki value cross-study comparison

Applications of hA3AR Agonist 1


GPCR Conformational Dynamics & Switching

Given its unique truncated nucleoside scaffold lacking a 4′-hydroxymethyl group, hA3AR agonist 1 is ideally suited for studies aimed at understanding the molecular determinants that govern the transition from agonist to antagonist activity at the hA3AR. Its high affinity (Ki = 2.40 nM) and potent functional activity (EC50 = 11.3 nM) make it a robust positive control for structure-activity relationship (SAR) studies [1]. Researchers can use this compound as a baseline to systematically modify chemical groups and observe shifts in functional outcome, a process that is central to rational drug design for GPCR targets.

SAR of Truncated Nucleoside A3AR Agonists

The partial agonist profile of compound 6c (Emax = 83.9% of Cl-IB-MECA) provides a valuable tool for dissecting biased signaling pathways downstream of hA3AR. Unlike full agonists that saturate all signaling pathways, partial agonists can selectively activate certain pathways while sparing others [1]. This makes compound 6c particularly useful for studies exploring G-protein-dependent versus β-arrestin-dependent signaling, or for investigating the therapeutic potential of partial A3AR activation in models of inflammation, cancer, or neuroprotection.

A3AR Signaling Pathway Profiling

The detailed molecular dynamics simulations and structural network analysis reported for compound 6c provide a validated framework for homology modeling and docking studies of the hA3AR [1]. Researchers engaged in computational chemistry and structural biology can utilize this compound as a reference ligand to build and validate hA3AR models, to study the induced-fit effects of agonist binding, and to design novel modulators with tailored pharmacological profiles. The known hydrogen bonding interactions with Thr94³.³⁶ and His272⁷.⁴³ serve as key constraints for in silico screening campaigns.

Chemical Probe for A3AR Target Validation

With its high selectivity for hA3AR over hA1AR (approximately 1000-fold), compound 6c is an excellent tool for establishing selectivity benchmarks in adenosine receptor pharmacology [1]. It can be used as a reference A3AR agonist in panels of receptor binding and functional assays to validate the selectivity of novel compounds. Its well-characterized profile ensures that observed effects in mixed-receptor systems can be correctly attributed to hA3AR activation, thereby reducing experimental variability and enhancing data reproducibility.

Application
Selection Property
Validation Focus
GPCR conformational switching studies
Agonist/antagonist efficacy boundary
Hydrogen bond network analysis (Thr94/His272)
Truncated nucleoside SAR exploration
4′-truncated scaffold architecture
hA3AR binding affinity modulation
A3AR signaling pathway investigation
Full agonist functional profile
cAMP and β-arrestin endpoint context
Orthogonal A3AR target validation
Distinct chemotype from ribose agonists
A3AR-dependent phenotype verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for hA3AR agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.